2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
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Overview
Description
2,4-Dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol is an organobromine compound With its multifaceted structure incorporating bromine atoms, a triazole moiety, and a phenolic group, this compound has intriguing chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved using bromine or N-bromosuccinimide in an organic solvent like dichloromethane under controlled temperature conditions
Industrial Production Methods: : Industrial methods may leverage cost-effective and scalable approaches. Continuous flow reactors and microwave-assisted synthesis can increase yield and reduce reaction times. The purification processes, including crystallization and chromatography, ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: : The imine group can be reduced to an amine under hydrogenation conditions.
Substitution: : Halogen atoms in the benzene ring can be replaced via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products
Oxidized derivatives: .
Aminated products: .
Substituted aromatic compounds: .
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound is used as a building block for more complex molecules, particularly in the design of brominated drugs and bioactive molecules.
Biology: : Studies have explored its potential as an enzyme inhibitor due to the triazole ring, which is known to interact with biological targets.
Medicine: : It is being researched for its antimicrobial and anticancer properties. The presence of the phenolic and brominated moieties suggests it may interact with cellular pathways in unique ways.
Industry: : In material science, its unique structure makes it a candidate for the development of novel polymers and resins with specific desirable properties.
Mechanism of Action
The compound’s effects are often mediated through its ability to interact with biological macromolecules. The triazole ring can bind to enzyme active sites, potentially inhibiting their activity. The brominated phenol may engage in halogen bonding with targets, altering their function or stability. The exact pathways and molecular targets depend on the specific application and are often a subject of detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compounds like 2,4-dichloro-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol share structural similarities but differ in their halogen substituents, leading to different chemical reactivities and biological activities
List of Similar Compounds
2,4-Dichloro-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
2,4-Difluoro-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
2,4-Diiodo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
Properties
IUPAC Name |
4-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N4O2S/c1-4-14-15-10(19)16(4)13-3-5-2-6(11)9(18)7(12)8(5)17/h2-3,17-18H,1H3,(H,15,19)/b13-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNMBBUKLLJTET-QLKAYGNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=C(C(=C2O)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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